molecular formula C10H14FN3O5 B12394236 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

Cat. No.: B12394236
M. Wt: 275.23 g/mol
InChI Key: WUUPBJFCMYPJTL-RVYARLNMSA-N
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Description

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides and is often used in medicinal chemistry for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one typically involves the following steps:

    Formation of the sugar moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl, is synthesized through a series of protection and deprotection steps, starting from a suitable carbohydrate precursor.

    Nucleobase synthesis: The fluoropyrimidine nucleobase is synthesized separately through halogenation and amination reactions.

    Glycosylation: The sugar moiety and the nucleobase are coupled through a glycosylation reaction, often using a Lewis acid catalyst.

    Deprotection: The final compound is obtained by removing any protecting groups used during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alcohols or de-fluorinated compounds.

    Substitution: Products include substituted nucleosides with various functional groups.

Scientific Research Applications

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Used in the development of pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Azvudine: 4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-2(1H)-pyrimidinone

    Lamivudine: 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one

Uniqueness

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one is unique due to its specific fluorine substitution, which can enhance its stability and biological activity compared to other nucleoside analogs. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C10H14FN3O5

Molecular Weight

275.23 g/mol

IUPAC Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one

InChI

InChI=1S/C10H14FN3O5/c1-10(3-15)6(17)5(16)8(19-10)14-2-4(11)7(12)13-9(14)18/h2,5-6,8,15-17H,3H2,1H3,(H2,12,13,18)/t5-,6?,8+,10+/m0/s1

InChI Key

WUUPBJFCMYPJTL-RVYARLNMSA-N

Isomeric SMILES

C[C@]1(C([C@@H]([C@@H](O1)N2C=C(C(=NC2=O)N)F)O)O)CO

Canonical SMILES

CC1(C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O)CO

Origin of Product

United States

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